4-Chloro-6-(4-piperidinylmethoxy)pyrimidine hydrochloride

Overview

Description

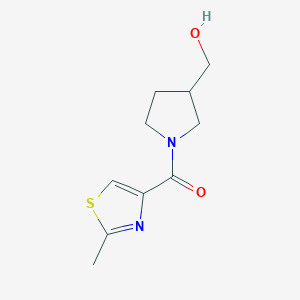

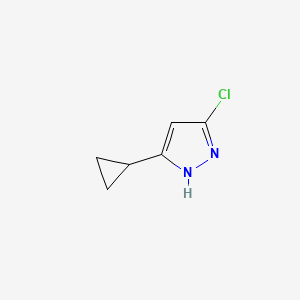

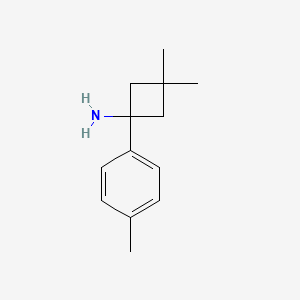

4-Chloro-6-(4-piperidinylmethoxy)pyrimidine hydrochloride, also known as PPMP, is a pyrimidine derivative. It has a molecular weight of 264.15 g/mol . The IUPAC name for this compound is 4-chloro-6-(piperidin-4-ylmethoxy)pyrimidine hydrochloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H14ClN3O.ClH/c11-9-5-10(14-7-13-9)15-6-8-1-3-12-4-2-8;/h5,7-8,12H,1-4,6H2;1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a white to off-white powder that is soluble in water . Its molecular formula is C10H15Cl2N3O.Scientific Research Applications

Synthesis and Biological Activities

Pyrimidine derivatives are pivotal in the realm of medicinal chemistry due to their diverse biological activities. Research into these compounds spans several decades, with studies focusing on their synthesis and potential therapeutic applications. For example, pyrimidine derivatives have been synthesized for antiamoebic activity, showcasing notable efficacy against strains of Entamoeba histolytica. These compounds, including 6-ferrocenyl-4-aryl-2-substituted pyrimidines, have demonstrated significant potency in vitro, with some surpassing the reference drug metronidazole in terms of IC50 values, indicating their potential as novel antiamoebic agents (Parveen, Hayat, Salahuddin, & Azam, 2010).

Antiparkinsonian and Analgesic Effects

The exploration of pyrimidine derivatives extends into their analgesic and antiparkinsonian properties. Studies have prepared a series of substituted pyridine derivatives from 2-chloro-6-ethoxy-4-acetylpyridine, revealing that many of these compounds exhibit good analgesic and antiparkinsonian activities. This comparison to standard drugs like Valdecoxib® and Benzatropine® highlights the potential of pyrimidine derivatives in treating neurological disorders (Amr, Maigali, & Abdulla, 2008).

Antiviral Activities

The antiviral potential of pyrimidine derivatives has also been a subject of interest. Research into the synthesis of 4-substituted and 2,4-disubstituted 7-[(2-hydroxyethoxy)methyl]pyrrolo[2,3-d]pyrimidines showcases the methodological advancements in creating compounds with slight activity against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1). Although these compounds' activity did not significantly outperform acyclovir and exhibited limitations in separating activity from cytotoxicity, the study underscores the ongoing exploration of pyrimidine scaffolds for antiviral therapies (Saxena, Hagenow, Genzlinger, Turk, Drach, & Townsend, 1988).

Nonlinear Optical (NLO) Properties

Beyond pharmacological applications, pyrimidine derivatives have been investigated for their potential in nonlinear optics (NLO), a field crucial for the development of new materials for photonic and optoelectronic devices. The study of thiopyrimidine derivatives through density functional theory (DFT) and experimental approaches has highlighted their promising NLO properties. This exploration not only emphasizes the structural importance of pyrimidine rings in electronic and photophysical properties but also proposes these derivatives for optoelectronic applications, revealing the versatility of pyrimidine structures beyond medicinal chemistry (Hussain et al., 2020).

Safety and Hazards

Future Directions

Pyrimidines, including 4-Chloro-6-(4-piperidinylmethoxy)pyrimidine hydrochloride, have been extensively studied for their potential applications in various fields of research and industry. They have been applied on a large scale in the medical and pharmaceutical fields . Future research may focus on the development of new pyrimidines as anti-inflammatory agents .

Mechanism of Action

Target of Action

Pyrimidines are a class of organic compounds that are widely used in the field of medicinal chemistry due to their diverse biological activities . They are known to interact with various biological targets, including enzymes, receptors, and DNA/RNA .

Mode of Action

The mode of action of pyrimidines can vary greatly depending on their chemical structure and the specific biological target they interact with. Some pyrimidines act by inhibiting enzymes, while others may bind to receptors to modulate their activity .

Biochemical Pathways

Pyrimidines are involved in various biochemical pathways. They play a crucial role in the synthesis of DNA and RNA, and are also involved in the regulation of various cellular processes .

Pharmacokinetics

The pharmacokinetic properties of pyrimidines can vary greatly depending on their chemical structure. Factors such as absorption, distribution, metabolism, and excretion (ADME) can influence their bioavailability and therapeutic efficacy .

Result of Action

The result of the action of pyrimidines can vary depending on their specific mode of action and the biological target they interact with. Some pyrimidines have been found to exhibit anticancer, antibacterial, antiviral, and anti-inflammatory activities .

Action Environment

The action of pyrimidines can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. These factors can affect the stability of the compound and its ability to interact with its target .

Biochemical Analysis

Biochemical Properties

4-Chloro-6-(4-piperidinylmethoxy)pyrimidine hydrochloride plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. This compound has been shown to interact with various enzymes, including kinases and phosphatases, which are crucial for cellular signaling pathways. The nature of these interactions often involves the inhibition or activation of enzyme activity, leading to downstream effects on cellular processes. For instance, this compound can bind to the active site of kinases, altering their conformation and affecting their catalytic activity .

Cellular Effects

The effects of this compound on cells are diverse and depend on the specific cell type and contextFor example, in cancer cells, this compound has been observed to inhibit cell proliferation and induce apoptosis by affecting key signaling pathways such as the PI3K/Akt and MAPK pathways . Additionally, this compound can alter the expression of genes involved in cell cycle regulation and apoptosis, further contributing to its cellular effects.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can bind to the active sites of enzymes, leading to either inhibition or activation of their activity. For example, it may inhibit kinase activity by competing with ATP for binding to the active site, thereby preventing phosphorylation of target proteins . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins, resulting in changes in the expression of genes involved in various cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is generally stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . The specific temporal effects can vary depending on the experimental conditions and the biological system being studied.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent and can vary widely based on the administered dosage. At lower doses, this compound may exhibit therapeutic effects, such as inhibition of tumor growth or modulation of immune responses . At higher doses, this compound can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites that may retain biological activity . The metabolic flux and levels of metabolites can be influenced by factors such as enzyme expression and activity, as well as the presence of other compounds that may compete for the same metabolic pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, and its distribution within tissues can be influenced by factors such as tissue perfusion and binding affinity to cellular components . The localization and accumulation of this compound in specific tissues can affect its overall activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound may be localized to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may be targeted to the cytoplasm or other organelles, where it can modulate enzyme activity and cellular metabolism.

properties

IUPAC Name |

4-chloro-6-(piperidin-4-ylmethoxy)pyrimidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN3O.ClH/c11-9-5-10(14-7-13-9)15-6-8-1-3-12-4-2-8;/h5,7-8,12H,1-4,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUHYKXGAIXLHHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1COC2=CC(=NC=N2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1220036-85-0 | |

| Record name | Pyrimidine, 4-chloro-6-(4-piperidinylmethoxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220036-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2-methyl-1H-imidazol-1-yl)methyl]cyclohexan-1-ol](/img/structure/B1466362.png)

![1-{[(4-Methoxyphenyl)sulfanyl]methyl}cyclopentan-1-ol](/img/structure/B1466363.png)

![1-[(4-Chlorophenyl)methyl]azetidin-3-amine](/img/structure/B1466365.png)

![2-(4-Chlorophenyl)spiro[3.3]heptan-2-amine](/img/structure/B1466367.png)

![1-[(3-Methylthiophen-2-yl)methyl]azetidine-3-carboxylic acid](/img/structure/B1466370.png)

![1-{[(2-Hydroxypropyl)amino]methyl}cyclopentan-1-ol](/img/structure/B1466371.png)